Ramorelix
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Overview
Description
Ramorelix is a glycosylated gonadoliberin antagonist that was initially developed and patented by Hoechst A.-G. as an anticancer agent. It functions as a gonadotropin-releasing hormone receptor agonist and has been studied for its potential in treating various neoplasms and urogenital diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ramorelix involves the preparation of its peptide sequence, which includes the incorporation of specific amino acids in a defined order. The process typically involves solid-phase peptide synthesis (SPPS), where the peptide chain is assembled step-by-step on a solid support. The reaction conditions include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .
Industrial Production Methods
For industrial production, this compound can be formulated into slow-release microparticles or implants using biodegradable polymers such as polylactide-glycolide (PLGA). These formulations allow for controlled release of the drug over an extended period, enhancing its therapeutic efficacy .
Chemical Reactions Analysis
Types of Reactions
Ramorelix undergoes various chemical reactions, including:
Oxidation: This reaction can occur at specific amino acid residues, leading to the formation of oxidized products.
Reduction: Reduction reactions can be used to modify disulfide bonds within the peptide structure.
Substitution: Substitution reactions can be employed to introduce specific functional groups or modify existing ones.
Common Reagents and Conditions
Common reagents used in the chemical reactions of this compound include:
Oxidizing agents: Hydrogen peroxide (H₂O₂) and other peroxides.
Reducing agents: Dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP).
Substitution reagents: Various alkylating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can result in the cleavage of disulfide bonds .
Scientific Research Applications
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in regulating gonadotropin release and its effects on reproductive physiology.
Medicine: Explored as a therapeutic agent for treating hormone-dependent cancers, such as prostate and breast cancer. .
Industry: Utilized in the development of slow-release drug formulations for sustained therapeutic effects.
Mechanism of Action
Ramorelix exerts its effects by acting as a gonadotropin-releasing hormone receptor agonist. It binds to the gonadotropin-releasing hormone receptor (GnRHR) on the surface of pituitary cells, leading to the inhibition of gonadotropin release. This results in the suppression of gonadal steroid production, which is beneficial in treating hormone-dependent cancers .
Comparison with Similar Compounds
Similar Compounds
Buserelin: Another gonadotropin-releasing hormone agonist used in the treatment of hormone-dependent cancers.
Leuprorelin: A synthetic nonapeptide analog of gonadotropin-releasing hormone used for similar therapeutic purposes.
Cetrorelix: A gonadotropin-releasing hormone antagonist used in assisted reproductive technology.
Uniqueness of Ramorelix
This compound is unique in its glycosylated structure, which enhances its stability and bioavailability. Additionally, its formulation into slow-release microparticles allows for sustained therapeutic effects, making it a valuable option for long-term treatment of hormone-dependent conditions .
Properties
CAS No. |
136639-71-9 |
---|---|
Molecular Formula |
C74H95ClN16O18 |
Molecular Weight |
1532.1 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxypropanoyl]amino]-N-[(2S)-1-[(2S)-2-[(carbamoylamino)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-4-methylpentanamide |
InChI |
InChI=1S/C74H95ClN16O18/c1-38(2)29-52(63(98)82-51(15-9-27-79-73(76)77)71(106)91-28-10-16-59(91)70(105)89-90-74(78)107)83-69(104)58(37-108-72-62(97)61(96)60(95)39(3)109-72)88-66(101)55(32-42-20-25-48(94)26-21-42)85-68(103)57(36-92)87-67(102)56(34-46-35-80-50-14-8-7-13-49(46)50)86-65(100)54(31-41-18-23-47(75)24-19-41)84-64(99)53(81-40(4)93)33-43-17-22-44-11-5-6-12-45(44)30-43/h5-8,11-14,17-26,30,35,38-39,51-62,72,80,92,94-97H,9-10,15-16,27-29,31-34,36-37H2,1-4H3,(H,81,93)(H,82,98)(H,83,104)(H,84,99)(H,85,103)(H,86,100)(H,87,102)(H,88,101)(H,89,105)(H4,76,77,79)(H3,78,90,107)/t39-,51-,52-,53+,54+,55-,56+,57-,58+,59-,60-,61+,62+,72+/m0/s1 |
InChI Key |
WDYSQADGBBEGRQ-APSDYLPASA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N2CCC[C@H]2C(=O)NNC(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@@H](CC6=CC=C(C=C6)Cl)NC(=O)[C@@H](CC7=CC8=CC=CC=C8C=C7)NC(=O)C)O)O)O |
SMILES |
CC1C(C(C(C(O1)OCC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)NNC(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CC=C(C=C6)Cl)NC(=O)C(CC7=CC8=CC=CC=C8C=C7)NC(=O)C)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OCC(C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)N2CCCC2C(=O)NNC(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CC=C(C=C6)Cl)NC(=O)C(CC7=CC8=CC=CC=C8C=C7)NC(=O)C)O)O)O |
Synonyms |
Ac-Nal(2)-4-Cl-Phe-Trp-Ser-Tyr-Ser(Rha)-Leu-Arg-Pro-AzGly-NH2 Hoe 013 Hoe-013 ramorelix |
Origin of Product |
United States |
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